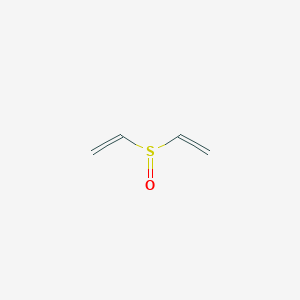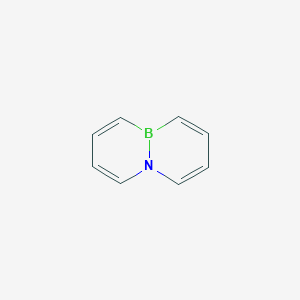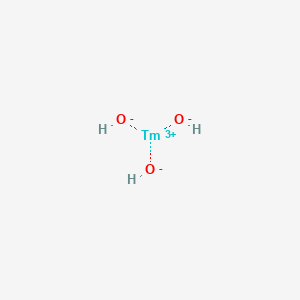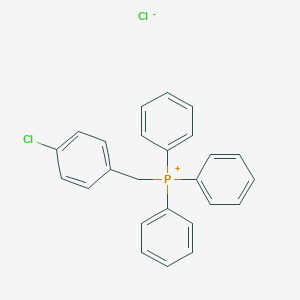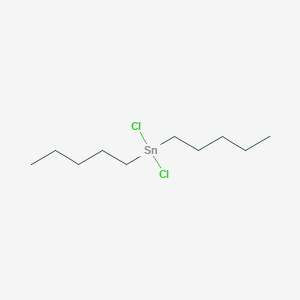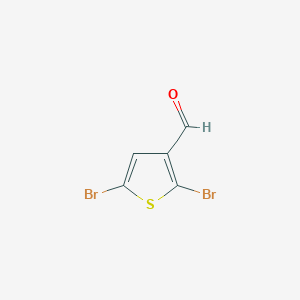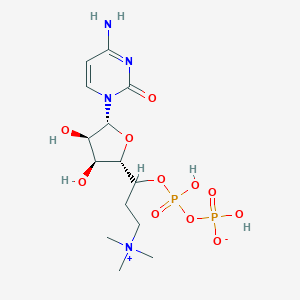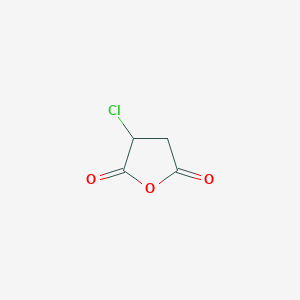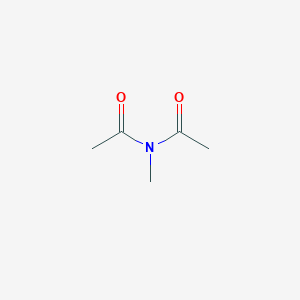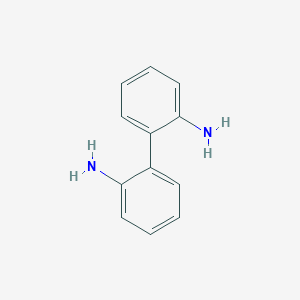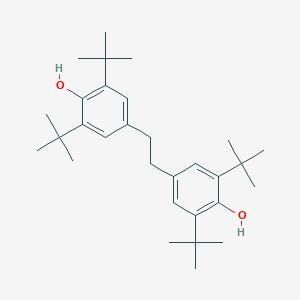
4,4'-Ethylenebis(2,6-di-tert-butylphenol)
Vue d'ensemble
Description
4,4’-Ethylenebis(2,6-di-tert-butylphenol) is a synthetic antioxidant widely used in various industrial applications. This compound, with the molecular formula C30H46O2, is known for its ability to stabilize polymers and prevent oxidative degradation. It is particularly effective in enhancing the longevity and performance of materials exposed to high temperatures and oxidative environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Ethylenebis(2,6-di-tert-butylphenol) typically involves the alkylation of phenol or 2-tert-butylphenol with isobutene . This process can be carried out under acidic or basic conditions, depending on the desired yield and purity of the product. The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired bisphenol compound.
Industrial Production Methods: In industrial settings, the production of 4,4’-Ethylenebis(2,6-di-tert-butylphenol) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Ethylenebis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sterically hindered phenolic groups, which provide stability and resistance to degradation .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of halogens or other electrophiles, often facilitated by catalysts or under specific temperature and pressure conditions.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can further react to form more complex structures .
Applications De Recherche Scientifique
4,4’-Ethylenebis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research into its potential therapeutic applications includes its use as an antioxidant in pharmaceutical formulations.
Mécanisme D'action
The primary mechanism by which 4,4’-Ethylenebis(2,6-di-tert-butylphenol) exerts its effects is through its antioxidant activity. The compound scavenges free radicals and reactive oxygen species, preventing oxidative damage to materials and biological systems. This activity is facilitated by the phenolic groups, which can donate hydrogen atoms to neutralize free radicals .
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar stabilizing properties.
4,4’-Methylenebis(2,6-di-tert-butylphenol): A closely related compound with comparable antioxidant activity.
2,4-Di-tert-butylphenol: Used in similar applications but with slightly different chemical properties.
Uniqueness: 4,4’-Ethylenebis(2,6-di-tert-butylphenol) is unique due to its specific molecular structure, which provides enhanced stability and resistance to oxidative degradation compared to other phenolic antioxidants. Its ability to function effectively under a wide range of conditions makes it a valuable compound in various industrial and research applications .
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h15-18,31-32H,13-14H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRMGPGVHYPBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90934300 | |
| Record name | 4,4'-(Ethane-1,2-diyl)bis(2,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-94-5 | |
| Record name | 4,4′-(1,2-Ethanediyl)bis[2,6-bis(1,1-dimethylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Ethylenebis(2,6-di-tert-butylphenol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(Ethane-1,2-diyl)bis(2,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-ETHYLENEBIS(2,6-DI-TERT-BUTYLPHENOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45LGY5PJDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

